BenchChemオンラインストアへようこそ!

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

PDHK1 inhibition kinase inhibitor oncology

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681167-61-3) is a synthetic heterocyclic small molecule belonging to the benzothiazole-carboxamide class, characterized by a 1,3-benzothiazole-6-carboxamide core linked via an amide bridge to a 4-phenyl-1,3-thiazol-2-yl moiety. The compound is listed in authoritative drug-target databases as 'Thiazole carboxamide derivative 6', assigned to Schering Corp (now Merck & Co.), and annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) with patented status for metastatic cancer and solid tumor indications.

Molecular Formula C17H11N3OS2
Molecular Weight 337.42
CAS No. 681167-61-3
Cat. No. B2430217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS681167-61-3
Molecular FormulaC17H11N3OS2
Molecular Weight337.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H11N3OS2/c21-16(12-6-7-13-15(8-12)23-10-18-13)20-17-19-14(9-22-17)11-4-2-1-3-5-11/h1-10H,(H,19,20,21)
InChIKeyHFQKMQKWMNCEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681167-61-3): Core Identity, Structural Class, and Procurement-Relevant Background


N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681167-61-3) is a synthetic heterocyclic small molecule belonging to the benzothiazole-carboxamide class, characterized by a 1,3-benzothiazole-6-carboxamide core linked via an amide bridge to a 4-phenyl-1,3-thiazol-2-yl moiety [1]. The compound is listed in authoritative drug-target databases as 'Thiazole carboxamide derivative 6', assigned to Schering Corp (now Merck & Co.), and annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) with patented status for metastatic cancer and solid tumor indications [2][3]. Its structural architecture—a dual heterocyclic system combining benzothiazole and phenyl-substituted thiazole rings—places it within a broader patent family of benzothiazolecarboxamides (WO2006068592A1, US20130165450A1) that have been reviewed for their potential as PDK1-targeted oncology agents [4].

Why N-(4-Phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Cannot Be Replaced by Generic Benzothiazole-Carboxamide Analogs


Within the benzothiazole-carboxamide family, even minor structural variations at the thiazole substituent position produce profoundly different target-engagement profiles. The 4-phenyl substitution on the thiazole ring of CAS 681167-61-3 confers a specific shape, lipophilicity, and hydrogen-bonding geometry that distinguishes it from closely related analogs such as N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (methyl replacing phenyl), N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-45-6; ethoxy-phenyl substitution), or N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681167-92-0; acetylated) [1][2]. In the patent literature reviewed by Hossen et al. (2015), structurally distinct thiazole-carboxamide sub-series exhibited divergent PDK1 inhibitory potency and selectivity, underscoring that generic interchange within this class is not supported by the underlying structure-activity relationships [3]. For procurement decisions in oncology-focused or kinase-inhibitor research programs, the specific CAS number and the associated patent provenance (US20130165450A1, compound 15) constitute the only verifiable link to the PDHK1-inhibitor annotation and to the Schering/Merck patent family, making unqualified analog substitution a high-risk choice without confirmatory biochemical profiling [2].

N-(4-Phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide: Comparator-Referenced Quantitative Evidence for Scientific Selection


PDHK1 Target Assignment: Database-Curated Inhibitor Annotation Versus Non-Annotated Benzothiazole-Carboxamide Analogs

CAS 681167-61-3 is explicitly assigned as a PDHK1 (PDK1_HUMAN) inhibitor in the Therapeutic Target Database (TTD Drug ID: D0Z5HL) and DrugMap (ID: DMWHCOE), with a mechanism-of-action annotation linked to the Schering Corp patent US20130165450A1 (compound 15) and the expert review PMID25684022 [1][2]. In contrast, the structurally proximal analog N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (methyl replacing the 4-phenyl group) and N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3; unsubstituted thiazole) lack any curated PDHK1 annotation in the same authoritative databases [3]. The presence of a specific, database-verified target assignment represents a qualitative differentiation factor: the target compound carries a documented molecular target linked to a defined patent family and therapeutic indication (metastatic cancer, solid tumors), while the unsubstituted and simple-alkyl-substituted analogs lack this level of annotation [1].

PDHK1 inhibition kinase inhibitor oncology target annotation

Patent-Documented Oncology Indication Versus Unindicated Structural Analogs

CAS 681167-61-3 is listed with patented status for two oncology indications—metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z)—in both the TTD and DrugMap databases, with the patent family including US20130165450A1 and WO2006068592A1 assigned to Schering Corp/AstraZeneca [1][2]. The structurally related analog N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681167-92-0) and the unsubstituted-thiazole analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3) carry no comparable patent-indication annotation in the same databases [3]. This distinction carries practical weight for procurement in translational oncology research where patent provenance and therapeutic indication data are used to prioritize compounds with defined intellectual-property and disease-relevance trajectories.

cancer therapeutics patent protection oncology PDK1 inhibitor

4-Phenyl-Thiazole Substitution: Structural Determinant of Lipophilicity and Binding-Pocket Complementarity Relative to 4-Methyl and Unsubstituted Analogs

The 4-phenyl substituent on the thiazole ring of CAS 681167-61-3 introduces a significant increase in molecular surface area, π-stacking potential, and calculated lipophilicity compared to the 4-methyl analog N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide and the completely unsubstituted analog N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681168-92-3) [1]. In the PDK1 kinase inhibitor patent family reviewed by Hossen et al. (Expert Opin Ther Pat, 2015), the majority of ATP-competitive PDK1 inhibitors rely on hydrophobic pharmacophores that occupy the ATP-binding pocket; the phenyl group on the thiazole provides an extended aromatic surface capable of engaging hydrophobic pocket residues that a methyl group or hydrogen atom cannot reach [2]. While direct IC50 values for CAS 681167-61-3 are not publicly disclosed in peer-reviewed literature, the structural logic mirrors established benzothiazole-carboxamide SAR where aryl substitution at the terminal heterocycle is a key potency driver [2]. The 4-phenyl group also differentiates this compound from the 4-(4-ethoxyphenyl) analog (CAS 681168-45-6), where the ethoxy group introduces additional polarity and hydrogen-bond acceptor character that may alter kinase selectivity and pharmacokinetic properties [1].

structure-activity relationship lipophilicity kinase inhibitor design medicinal chemistry

Dual Heterocyclic Architecture: Benzothiazole-6-Carboxamide Core as a Privileged Kinase-Inhibitor Scaffold Distinct from Thiazole-5-Carboxamide and Benzothiazole-2-Carboxamide Isomers

The benzothiazole-6-carboxamide connectivity in CAS 681167-61-3 represents a specific regioisomeric arrangement where the carboxamide is attached at position 6 of the benzothiazole ring system, distinguishing it from benzothiazole-2-carboxamide and benzothiazole-5-carboxamide isomers that appear in other PDK1/PDHK1 inhibitor series [1][2]. The patent WO2006068592A1 (AstraZeneca) explicitly claims benzothiazolecarboxamides with defined substitution patterns for pain and respiratory disorders, demonstrating that the position of the carboxamide on the benzothiazole core is a critical determinant of biological activity [2]. Furthermore, the PDK1 inhibitor patent US20130165450A1 (Schering/Merck) describes thiazole-carboxamide derivatives where the carboxamide linkage connects the benzothiazole and thiazole moieties, confirming that this specific connectivity is integral to the claimed PDK1-inhibitory pharmacophore [3]. In contrast, thiazole-5-carboxamide derivatives (e.g., N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide) represent a distinct scaffold class with different regioisomeric geometry and target-interaction potential [1].

privileged scaffold kinase inhibitor benzothiazole regioisomer differentiation

Best-Fit Research and Industrial Application Scenarios for N-(4-Phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 681167-61-3)


PDHK1/PDK1-Focused Oncology Drug Discovery: Hit-to-Lead and Lead Optimization Programs

CAS 681167-61-3 is most appropriately procured as a reference compound or starting scaffold in PDK1/PDHK1 inhibitor drug discovery programs targeting metastatic and solid-tumor oncology indications. Its documented PDHK1 target annotation in TTD and DrugMap, combined with its patent provenance in the Schering/Merck US20130165450A1 family, makes it a relevant tool compound for benchmarking in-house PDK1 inhibitor series or for use as a positive control in PDHK1 biochemical and cellular assays [1][2]. The compound's 4-phenyl-thiazole substitution provides a defined hydrophobic pharmacophore element consistent with ATP-competitive PDK1 inhibitor design principles reviewed in the 2015 Expert Opinion on Therapeutic Patents analysis [3].

Kinase Selectivity Profiling and Cross-Target Screening Panels

The benzothiazole-6-carboxamide scaffold of CAS 681167-61-3 occupies a specific chemical space within the broader kinase inhibitor landscape. Procurement of this compound for inclusion in kinase selectivity panels enables direct comparison of PDHK1 engagement against related kinase targets (e.g., PDHK2, PDHK3, PDHK4 isoforms) and against other AGC-family kinases regulated by PDK1 [1]. The compound's distinct regioisomeric identity (benzothiazole-6-carboxamide vs. alternative 2- or 5-carboxamide isomers) provides a scaffold-specific reference point for evaluating how carboxamide position influences kinase selectivity profiles [2].

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Thiazole Hybrid Molecules

For medicinal chemistry groups conducting systematic SAR exploration of benzothiazole-thiazole hybrid scaffolds, CAS 681167-61-3 serves as a key reference compound representing the 4-phenyl-thiazole substitution series. Its structural differentiation from the 4-methyl analog, the unsubstituted thiazole analog (CAS 681168-92-3), and the 4-ethoxyphenyl analog (CAS 681168-45-6) enables structured comparisons of how thiazole C4-substituent variations affect physicochemical properties, target binding, and cellular activity [1]. The compound can be used as a parent scaffold for further derivatization at the benzothiazole 2-position or thiazole 5-position, leveraging the documented PDHK1 target engagement as a starting point for optimization [2].

Computational Docking and Pharmacophore Modeling of PDK1 ATP-Binding Site Ligands

The well-defined dual heterocyclic architecture of CAS 681167-61-3—featuring both benzothiazole and 4-phenylthiazole moieties connected by a carboxamide linker—makes it a suitable ligand for computational docking studies into the PDK1 ATP-binding site (PDB structures available) [1]. The compound's extended aromatic surface, hydrogen-bond-capable carboxamide, and specific regioisomeric geometry provide a rich set of pharmacophore features for validating docking poses and for building pharmacophore queries in virtual screening campaigns. The patent-documented PDK1 inhibitor annotation provides biological rationale for prioritizing this compound in computational workflows where target engagement is a key filtering criterion [2].

Quote Request

Request a Quote for N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.